(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
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Overview
Description
(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit diverse biological activities . They can interact with various proteins, including the side chains of tyrosine, lysine, serine, and histidine . These interactions can target both enzymes and non-enzymes .
Mode of Action
Thiazole derivatives are known to exhibit chemoselective reactivity with certain amino acids in proteins . This interaction could lead to changes in the function of these proteins, potentially altering cellular processes.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways . They can affect the metabolism of carbohydrates, the synthesis of neurotransmitters, and the functioning of the nervous system .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Result of Action
Given the diverse biological activities of thiazole derivatives, it’s plausible that this compound could have various effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages of synthesis . The process is often carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of catalysts and advanced purification techniques can enhance the overall production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent that includes a thiazole structure.
Uniqueness
What sets (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine apart from these similar compounds is its specific substitution pattern and the presence of the bromo and methyl groups.
Properties
IUPAC Name |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S.2ClH/c1-3-4(2-7)9-5(6)8-3;;/h2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVCNQKQXPAQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrCl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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